2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-18(15-7-4-3-5-8-15)20(26)24-17-12-10-16(11-13-17)21-25-19-9-6-14-23-22(19)27-21/h3-14,18H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWSZFXSURZJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring. The reaction conditions often include the use of strong bases and high temperatures to facilitate the ring closure.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Butanamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-pyridyl-4-morpholinyl substituted thiazolo[5,4-b]pyridine: Similar structure but with different substituents, leading to variations in biological activity.
Thiazolo[4,5-b]pyridines: Compounds with similar core structures but different functional groups, resulting in diverse pharmacological effects.
Uniqueness
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
2-Phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a butanamide functional group. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazolo[5,4-b]pyridine Core : This is achieved through the cyclization of thiazole and pyridine derivatives.
- Coupling with Phenyl Group : The thiazolo[5,4-b]pyridine core is coupled with a phenyl group via palladium-catalyzed cross-coupling reactions.
- Introduction of Butanamide Group : The final step involves amidation to form the butanamide moiety using butanoyl chloride.
Anticancer Properties
Research has shown that compounds containing thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G2/M phase |
| MCF7 | 12 | Inhibition of PI3K/Akt pathway |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell signaling pathways. In vitro assays have indicated that it exhibits competitive inhibition with an IC50 value in the low micromolar range.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported that it possesses significant antibacterial and antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives can be influenced by various substituents on the phenyl and butanamide groups. Research indicates that electron-donating groups enhance activity compared to electron-withdrawing groups. For example:
- Electron-donating groups (e.g., -OCH₃) increase potency.
- Electron-withdrawing groups (e.g., -Cl) reduce efficacy.
This information is crucial for designing new derivatives with enhanced biological activity.
Case Studies
- In Vivo Efficacy : A study assessed the in vivo efficacy of this compound in mouse models bearing xenograft tumors. Results showed a significant reduction in tumor size compared to controls.
- Combination Therapy : Another study explored the compound's potential in combination with standard chemotherapeutics. The combination exhibited synergistic effects, leading to enhanced anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves constructing the thiazolo[5,4-b]pyridine core via cyclization of pyridine derivatives with thiazole precursors under acidic/basic conditions. Subsequent coupling with phenylbutanamide moieties is achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or amide bond formation . Key variables include solvent choice (e.g., DMF, dichloromethane), temperature control (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Yield optimization requires rigorous purification via column chromatography and crystallization .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodology : Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms regiochemistry of the thiazolo-pyridine core and amide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL ) resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC (>95%) .
Advanced Research Questions
Q. What are the hypothesized mechanisms of action for this compound in targeting cellular pathways?
- Methodology : Computational docking studies (e.g., AutoDock Vina) predict strong binding to PI3Kα’s ATP-binding pocket due to hydrophobic interactions with the thiazolo-pyridine core and hydrogen bonding with the amide group . In vitro kinase assays (e.g., ADP-Glo™) quantify IC₅₀ values, while Western blotting validates downstream pathway inhibition (e.g., reduced Akt phosphorylation) . Contrasting results in IC₅₀ across studies (e.g., nM vs. µM ranges) may arise from assay conditions (e.g., ATP concentration) or cell-line specificity .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology : Systematic modifications (e.g., substituents on phenyl rings, variations in the butanamide chain) are synthesized and tested. Key parameters:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., -F) at phenyl meta-position | ↑ PI3K inhibition (IC₅₀ = 12 nM) | |
| Replacement of butanamide with cyclopentanecarboxamide | ↓ Solubility but ↑ metabolic stability | |
| Addition of sulfonamide group | ↑ Selectivity for kinase X over Y |
- QSAR models (e.g., CoMFA) correlate structural features with activity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay standardization : Use uniform ATP concentrations (e.g., 1 mM) in kinase assays to minimize variability .
- Cell-line profiling : Test across multiple lines (e.g., MCF-7, HeLa) to identify context-dependent effects .
- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Methodology :
- Molecular dynamics simulations : Assess binding stability to off-target kinases (e.g., EGFR, VEGFR2) .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., logP = 3.2) and cytochrome P450 inhibition risks .
- Toxicity screening : Use Tox21 assays to evaluate hepatotoxicity or cardiotoxicity .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating therapeutic efficacy, and how are pharmacokinetic parameters measured?
- Methodology :
- Xenograft models : Subcutaneous implantation of tumor cells (e.g., HCT-116) in nude mice, with compound administered orally (10 mg/kg/day) .
- Pharmacokinetics : Plasma concentration-time curves (LC-MS/MS analysis) determine t₁/₂, Cmax, and bioavailability. Microsomal stability assays (e.g., rat liver microsomes) predict metabolic clearance .
Q. How do crystallographic data (e.g., from SHELXL) inform drug design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
